1-(3,4-diethylphenyl)sulfonyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one
Description
1-(3,4-diethylphenyl)sulfonyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions
Properties
IUPAC Name |
1-(3,4-diethylphenyl)sulfonyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-3-14-9-10-16(13-15(14)4-2)25(23,24)21-12-11-20-19(22)17-7-5-6-8-18(17)21/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXGSOVQVPDQSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)S(=O)(=O)N2CCNC(=O)C3=CC=CC=C32)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-diethylphenyl)sulfonyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-diethylphenylamine with a sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then subjected to cyclization with a suitable reagent, such as a dihydrobenzodiazepine precursor, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as solvent-free microwave irradiation have been explored to improve efficiency and reduce environmental impact . The choice of solvents, catalysts, and reaction conditions are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-diethylphenyl)sulfonyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the benzodiazepine core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of more complex benzodiazepine derivatives.
Biology: Investigated for its potential as a biochemical probe to study receptor interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(3,4-diethylphenyl)sulfonyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its psychoactive effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-dimethylphenyl)sulfonyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one
- 1-(3,4-dichlorophenyl)sulfonyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one
- 1-(3,4-difluorophenyl)sulfonyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one
Uniqueness
1-(3,4-diethylphenyl)sulfonyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one is unique due to the presence of the diethylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics, receptor binding affinity, and overall efficacy compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
